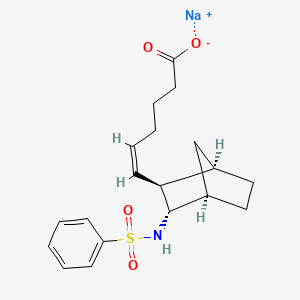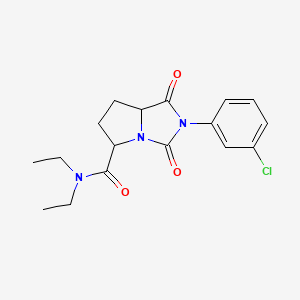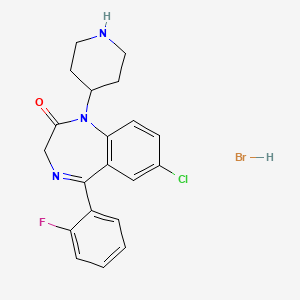
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(2-fluorophenyl)-1-(4-piperidinyl)-, monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-1-(4-piperidinyl)-2H-1,4-benzodiazepin-2-one HBr is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This compound, with its unique chemical structure, may exhibit distinct pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-1-(4-piperidinyl)-2H-1,4-benzodiazepin-2-one HBr typically involves multiple steps:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring.
Introduction of the Chlorine and Fluorine Substituents: Halogenation reactions are used to introduce the chlorine and fluorine atoms at specific positions on the benzodiazepine core.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Formation of the Hydrobromide Salt: The final compound is converted to its hydrobromide salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the benzodiazepine core, potentially altering its pharmacological properties.
Substitution: Halogen atoms on the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, potentially leading to new analogs with different pharmacological profiles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reference standard for analytical methods, such as chromatography and spectroscopy. It may also serve as a starting material for the synthesis of new benzodiazepine derivatives.
Biology
In biological research, the compound can be used to study the mechanisms of action of benzodiazepines, including their interactions with neurotransmitter receptors and their effects on cellular signaling pathways.
Medicine
Medically, this compound may be investigated for its potential therapeutic effects in treating anxiety, insomnia, and other central nervous system disorders. Preclinical and clinical studies would be necessary to evaluate its efficacy and safety.
Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs, particularly those targeting the central nervous system. It may also be used in the formulation of diagnostic agents or as a tool in drug discovery research.
Mechanism of Action
The mechanism of action of 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-1-(4-piperidinyl)-2H-1,4-benzodiazepin-2-one HBr likely involves modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. Benzodiazepines typically enhance the effect of GABA at the GABA_A receptor, leading to increased inhibitory neurotransmission and resulting in sedative, anxiolytic, and muscle relaxant effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used for anxiety and muscle spasms.
Alprazolam: Commonly used for anxiety and panic disorders.
Lorazepam: Used for anxiety and as a premedication for anesthesia.
Uniqueness
Compared to these similar compounds, 7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-1-(4-piperidinyl)-2H-1,4-benzodiazepin-2-one HBr may exhibit unique pharmacokinetic and pharmacodynamic properties due to its specific chemical structure. The presence of the fluorine and piperidine substituents could influence its binding affinity to receptors, its metabolic stability, and its overall therapeutic profile.
Properties
CAS No. |
93592-57-5 |
|---|---|
Molecular Formula |
C20H20BrClFN3O |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-1-piperidin-4-yl-3H-1,4-benzodiazepin-2-one;hydrobromide |
InChI |
InChI=1S/C20H19ClFN3O.BrH/c21-13-5-6-18-16(11-13)20(15-3-1-2-4-17(15)22)24-12-19(26)25(18)14-7-9-23-10-8-14;/h1-6,11,14,23H,7-10,12H2;1H |
InChI Key |
KJHDHBTYNZAATG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4F.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


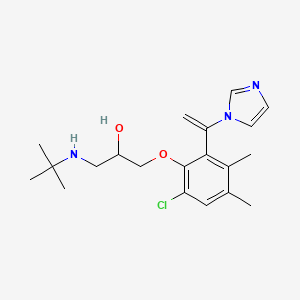
![1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12766021.png)
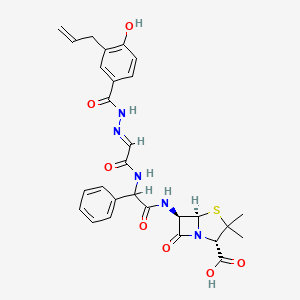
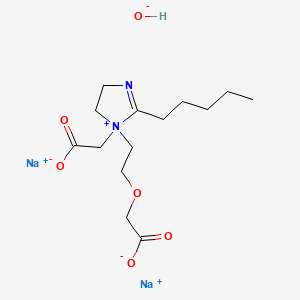

![(6aR,10aR)-3-hept-1-ynyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12766045.png)
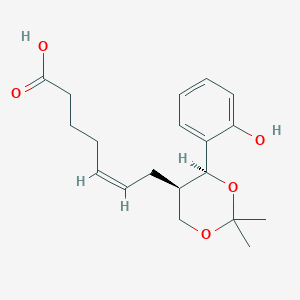
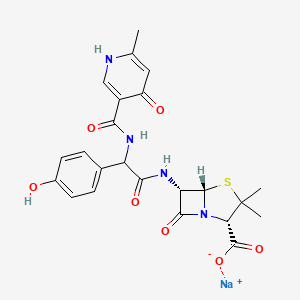
![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)

